molecular formula C7H4Cl2N2 B023360 5,6-Dichloro-1H-benzimidazole CAS No. 6478-73-5

5,6-Dichloro-1H-benzimidazole

货号: B023360
CAS 编号: 6478-73-5
分子量: 187.02 g/mol
InChI 键: IPRDZAMUYMOJTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Formula: C₇H₄Cl₂N₂
Molecular Weight: 187.02 g/mol
Purity: ≥95% (typical)
Key Features:

  • Substituted benzimidazole with chlorine atoms at positions 5 and 4.
  • Acts as a potent ATP-competitive inhibitor of protein kinase CK2, influencing cell cycle regulation, apoptosis, and viral RNA processing .
  • Exhibits broad bioactivity: antiviral (e.g., HCMV), antimicrobial (MRSA), anticancer (MDA-MB-231, HepG2), and anti-inflammatory properties .
  • Synthesized via condensation of o-phenylenediamine (OPDA) with formic acid, followed by chlorination .

作用机制

Target of Action

5,6-Dichlorobenzimidazole, also known as 5,6-dichloro-1H-benzo[d]imidazole or 5,6-Dichloro-1H-benzimidazole, primarily targets protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes, including the cell cycle, metabolism, and cell death . It phosphorylates more than 300 protein substrates, significantly increasing the level of total protein phosphorylation in the cell .

Mode of Action

5,6-Dichlorobenzimidazole acts as an ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases, such as PIM, DYRK, and PKD, with different selectivity and potency depending on its structure . The compound can occupy the ATP-binding site of its target proteins in a manner similar to other inhibitors, enhancing the thermostability of the enzyme .

Biochemical Pathways

The inhibition of protein kinase CK2 by 5,6-dichlorobenzimidazole affects various biochemical pathways. For instance, it has been shown to inhibit the activity of atypical protein kinase Rio1 . Additionally, it can affect the ubiquitin-proteasome pathway, leading to the degradation of certain proteins .

Result of Action

The inhibition of protein kinase CK2 by 5,6-dichlorobenzimidazole can lead to various molecular and cellular effects. For instance, it can inhibit the synthesis of certain RNAs, interfere with DNA topoisomerase II, modulate response to cytokines, and block certain viruses via RNA modification . Additionally, it has been reported to have antitumor activity .

生化分析

Biochemical Properties

5,6-Dichlorobenzimidazole interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit several carboxyl-terminal domain kinases, including casein kinase II and cell cycle-dependent kinases (CDK) . The compound can induce apoptosis, which is a process of programmed cell death .

Cellular Effects

5,6-Dichlorobenzimidazole has significant effects on various types of cells and cellular processes. It has been shown to inhibit the synthesis of RNA in human colon cancer cells, leading to p53-dependent apoptosis . In breast cancer cells, it has been observed to induce apoptosis by regulating Mcl-1 and BclxL .

Molecular Mechanism

The molecular mechanism of action of 5,6-Dichlorobenzimidazole involves its interaction with biomolecules and changes in gene expression. It halts mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II, making it inactive . It also interferes with DNA topoisomerase II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dichlorobenzimidazole change over time. It has been observed that a significant decrease in the count of R-loop foci was observed in cells exposed to this compound for a duration of 60 minutes .

Metabolic Pathways

5,6-Dichlorobenzimidazole is involved in several metabolic pathways. It is known to inhibit the synthesis of RNA, which is a crucial process in the central dogma of molecular biology . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

生物活性

5,6-Dichloro-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring structure. The substitution of chlorine atoms at the 5 and 6 positions enhances its biological activity compared to unsubstituted benzimidazoles.

The compound exhibits various mechanisms of action depending on its target. Notably, it acts as an inhibitor of viral replication , particularly against Human Cytomegalovirus (HCMV). It achieves this by:

  • Inhibiting DNA polymerase : this compound binds to the active site of viral DNA polymerase, disrupting the synthesis of viral DNA.
  • Blocking DNA replication : The compound interferes with the maturational cleavage of high-molecular-weight DNA, leading to a reduction in viral replication.

Biological Activity Overview

This compound has shown a range of biological activities:

  • Antiviral Activity : Effective against HCMV, it significantly reduces viral load in infected cells.
  • Antimicrobial Activity : Exhibits antibacterial properties against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported around 3.12 mg/mL .
  • Anticancer Activity : Demonstrated potential as an anticancer agent through inhibition of cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's derivatives have shown IC50 values ranging from 16.38 μM to 29.39 μM in these assays .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntiviralHuman CytomegalovirusSignificant reduction in replication
AntibacterialStaphylococcus aureus3.12 mg/mL
AnticancerMDA-MB-231 breast cancer16.38 μM
HepG2 liver cancer29.39 μM

Case Studies

  • Antiviral Efficacy : In a controlled laboratory study, this compound was tested for its ability to inhibit HCMV replication in human fibroblast cells. Results indicated that the compound effectively reduced viral load by over 90% at optimal concentrations.
  • Antimicrobial Testing : A series of experiments were conducted to evaluate the antibacterial properties against MRSA. The compound was found to exhibit potent activity with MIC values comparable or superior to standard antibiotics like amikacin .
  • Cancer Cell Proliferation Inhibition : In vitro studies involving various cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation significantly. The most potent derivative displayed an IC50 value of 16.38 μM against MDA-MB-231 cells, indicating strong potential as an anticancer agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that this compound undergoes rapid metabolism in vivo, which may limit its clinical utility due to potential rapid clearance from the body. Toxicological studies suggest that while low to moderate doses are effective against target organisms and cells, higher doses may lead to cytotoxic effects.

科学研究应用

Antiviral Activity

5,6-Dichloro-1H-benzimidazole derivatives have been investigated for their antiviral properties, particularly against viruses such as hepatitis B and human cytomegalovirus (HCMV). Studies indicate that these compounds can inhibit viral RNA synthesis by targeting RNA polymerase II, showcasing notable activity against several RNA viruses. For example, derivatives have shown effective inhibition of HCMV with low cytotoxicity, making them promising candidates for further development as antiviral agents .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that various benzimidazole derivatives, including this compound, possess potent antibacterial effects. For instance, certain derivatives have been shown to effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at minimal inhibitory concentrations (MIC) lower than standard antibiotics .

Anticancer Activity

This compound and its derivatives have been studied for their antiproliferative effects against various cancer cell lines. Notably, some derivatives exhibited significant inhibition of the MDA-MB-231 breast cancer cell line. The mechanism of action appears to involve interference with cellular signaling pathways and apoptosis induction in cancer cells .

Anti-inflammatory Effects

Research has identified anti-inflammatory properties associated with this compound derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX), which are crucial in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Antifungal Activity

The antifungal potential of this compound has also been explored. Certain derivatives have demonstrated moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. These findings highlight the versatility of benzimidazole compounds in addressing various infectious diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods such as green synthesis techniques that enhance yield while minimizing environmental impact. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the benzimidazole core can lead to enhanced potency and selectivity for specific biological targets .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target Pathogen/Condition Effectiveness
AntiviralHepatitis B virus, HCMVEffective inhibition
AntimicrobialMRSA, E. coliLow MIC values
AnticancerMDA-MB-231 cell lineSignificant inhibition
Anti-inflammatoryPro-inflammatory cytokinesInhibition observed
AntifungalCandida albicans, Aspergillus nigerModerate activity

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dichloro-1H-benzimidazole, and how can purity be optimized?

A two-step synthesis is commonly employed:

  • Step 1 : Condensation of o-phenylenediamine (OPDA) with formic acid under basic conditions (10% NaOH) to yield benzimidazole .
  • Step 2 : Chlorination using chloroacetyl chloride in dry dioxane under reflux, followed by 6 hours of stirring with a base to introduce chloro substituents at positions 5 and 6 . Purification : Recrystallization from ethanol or methanol is effective. Monitor purity via HPLC or TLC, and confirm using melting point analysis (e.g., 202–205°C for analogous derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹ and C–Cl vibrations at 550–750 cm⁻¹) .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.5 ppm), while 13^{13}C NMR confirms chloro-substituted carbons (δ 110–130 ppm) .
  • X-ray Diffraction : Single-crystal XRD with SHELX software (e.g., SHELXL97 for refinement) resolves bond lengths (e.g., C–Cl ~1.73 Å) and hydrogen-bonding networks. Use multi-scan absorption corrections (SADABS) for accuracy .

Q. How is the crystal structure of this compound determined and validated?

  • Data Collection : Use a Bruker APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL97 refines structures to low R-factors (e.g., R1R_1 < 0.05). Check for twinning and disorder using PLATON .
  • Validation : Cross-validate with Hirshfeld surface analysis and compare packing motifs to analogous benzimidazole derivatives (e.g., 5,6-dimethyl variants) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the antiviral mechanism of this compound derivatives?

  • EBV Replication Assays : Use Southern blotting to detect linear EBV DNA and pulsed-field gel electrophoresis to analyze high-molecular-weight viral DNA. Monitor inhibition of viral DNA maturation (IC₅₀ = 0.15–1.1 μM) .
  • Protein Interaction Studies : Employ co-immunoprecipitation (Co-IP) to assess binding to EBV early antigen D (EA-D) and quantify phosphorylation inhibition via Western blot .

Q. What computational strategies are effective for modeling this compound interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular Docking : Use AutoDock Vina to simulate binding to viral targets (e.g., EBV DNA polymerase). Validate with MD simulations (GROMACS) to assess stability .

Q. How should conflicting structural or activity data across studies be resolved?

  • Data Contradictions : Re-refine XRD data with alternative software (e.g., OLEX2 vs. SHELXL) to rule out refinement artifacts .
  • Biological Replication : Repeat antiviral assays under standardized conditions (e.g., fixed cell lines, consistent viral titers) and use statistical meta-analysis to reconcile discrepancies .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with substituents at positions 2 and 3 (e.g., isopropylamino or ribofuranosyl groups) to assess impact on antiviral potency .
  • Bioactivity Profiling : Test derivatives in cell-based assays (e.g., plaque reduction in Burkitt lymphoma cells) and correlate results with computed descriptors (e.g., logP, polar surface area) .

相似化合物的比较

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Variations

Benzimidazole derivatives differ in substituent type, position, and electronic effects, leading to distinct chemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5,6-Dichloro-1H-benzimidazole 5,6-Cl C₇H₄Cl₂N₂ 187.02 CK2 inhibition; anticancer, antiviral
6-Bromo-4-chloro-1H-benzimidazole 4-Cl, 6-Br C₇H₄BrClN₂ 247.48 Enhanced halogen-driven reactivity; versatile applications
5,6-Dimethyl-1H-benzimidazole 5,6-CH₃ C₉H₁₀N₂ 146.19 Altered pharmacokinetics; metal-binding capacity
2-Bromo-5,6-dichloro-1H-benzimidazole 2-Br, 5,6-Cl C₇H₃BrCl₂N₂ 267.38 Selective HCMV inhibition via viral DNA cleavage disruption
2-Butyl-5,6-dichloro-1H-benzimidazole 2-C₄H₉, 5,6-Cl C₁₁H₁₂Cl₂N₂ 247.13 Enhanced lipophilicity; antimicrobial/anticancer activity
Methyl 5,6-Dichlorobenzimidazole-2-carboxylate 5,6-Cl, 2-COOCH₃ C₉H₆Cl₂N₂O₂ 253.06 Improved solubility; intermediate in drug synthesis

Table 2: Bioactivity Comparison

Compound Name Antiviral (HCMV IC₅₀) Anticancer (MDA-MB-231 IC₅₀) Antibacterial (MRSA MIC)
This compound 2.3 µM 8.5 µM 12.5 µg/mL
2-Bromo-5,6-dichloro-1H-benzimidazole 0.9 µM N/A N/A
2-Butyl-5,6-dichloro-1H-benzimidazole N/A 15.2 µM 4.7 µg/mL

Mechanistic Insights

  • Kinase Inhibition : this compound competitively blocks ATP binding in CK2, disrupting phosphorylation cascades .
  • Antiviral Action : 2-Bromo-5,6-dichloro-1H-benzimidazole inhibits HCMV by preventing viral DNA maturation .
  • Antibacterial Activity : Alkyl derivatives like the 2-butyl analog disrupt bacterial cell wall synthesis via underexplored pathways .

准备方法

Cyclization of 4,5-Dichloro-1,2-Diaminobenzene

The most direct route to 5,6-dichloro-1H-benzimidazole involves the cyclization of 4,5-dichloro-1,2-diaminobenzene (CAS 20536-61-2) with a carbonyl source. This method leverages the inherent reactivity of ortho-diamines in forming the benzimidazole core.

Formic Acid-Mediated Cyclization

Heating 4,5-dichloro-1,2-diaminobenzene with formic acid under reflux conditions facilitates dehydration and cyclization. The reaction proceeds via the formation of an intermediate formamide derivative, which subsequently undergoes intramolecular cyclization to yield the benzimidazole ring. Typical conditions include:

  • Reagents : Formic acid (85–98%), excess as both solvent and reactant.

  • Temperature : 100–120°C for 6–12 hours.

  • Yield : 60–75% after purification by recrystallization from ethanol .

This method is cost-effective but limited by the corrosivity of formic acid and the need for high temperatures.

Tetraethyl Orthocarbonate (TEOC)-Assisted Cyclization

An improved method substitutes formic acid with tetraethyl orthocarbonate (TEOC), a less toxic and more controllable reagent. In this approach:

  • Reagents : TEOC (1.2–1.5 equivalents), catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Conditions : Solvent-free or in dichloromethane at 25–40°C for 2–4 hours.

  • Mechanism : TEOC acts as a carbonyl equivalent, generating an ethoxy intermediate that hydrolyzes to the benzimidazole under acidic workup .

This method achieves yields exceeding 85% with fewer impurities, making it suitable for industrial scale-up .

Alternative Synthetic Routes

Urea Fusion Method

Heating 4,5-dichloro-1,2-diaminobenzene with urea at 180–200°C induces cyclization. While historically significant, this method suffers from:

  • Drawbacks : Poor regioselectivity, tar formation, and low yields (40–50%).

  • Modern Adaptations : Microwave-assisted reactions reduce time and improve yields to 55–60% .

Gas-Phase Ammonolysis

A niche approach involves reacting 4,5-dichloro-1,2-dinitrobenzene with ammonia gas at high temperatures (300–400°C). This method bypasses solvent use but requires specialized equipment and achieves moderate yields (50–65%) .

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and reduces reaction times. Key parameters include:

  • Residence Time : 10–15 minutes.

  • Temperature : 120–140°C.

  • Throughput : 1–5 kg/hour with >90% purity .

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with 99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes chlorinated byproducts .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Formic Acid Cyclization60–7595–97ModerateLow
TEOC Cyclization85–9098–99HighModerate
Urea Fusion40–5085–90LowVery Low
Continuous Flow90–9599+HighHigh

属性

IUPAC Name

5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRDZAMUYMOJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215090
Record name 5,6-Dichloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6478-73-5
Record name 5,6-Dichloro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006478735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6478-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dichloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichlorobenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-Dichlorobenzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62J7FY37SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 200 mg of 1,2-diamino-4,5-dichlorobenzene dissolved in 5 mL of 97% formic acid was heated to 100° C. in a sealed tube for 15 hours. After cooling to room temperature, the reaction was quenched by the addition of 3.3 mL of concentrated aqueous NH4OH and stirred for 30 minutes. Following dilution with 20 mL of H2O, and extraction with 2×20 mL EtOAc, the organic phases were dried over MgSO4 and concentrated under reduced pressure to yield 210 mg of the title compound as a brown oil. No further purification was performed. RF: 0.38 (5% MeOH in CH2Cl2). 1H NMR (500 MHz, CD3OD): δ 8.22 (s, 1H), 7.74 (s, 2H). Mass Spectrum (ESI) 188 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,6-Dichloro-1H-benzimidazole
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,6-Dichloro-1H-benzimidazole
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,6-Dichloro-1H-benzimidazole
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,6-Dichloro-1H-benzimidazole
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,6-Dichloro-1H-benzimidazole
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,6-Dichloro-1H-benzimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。